Ethyl 2,5-dioxopentanoate
Overview
Description
Ethyl 2,5-dioxopentanoate, also known as Ethyl acetonoxalate, is a chemical compound with the molecular formula C7H10O4 . It is a colorless liquid that is soluble in alcohol and ether but insoluble in water .
Molecular Structure Analysis
The molecular structure of Ethyl 2,5-dioxopentanoate consists of 7 carbon atoms, 10 hydrogen atoms, and 4 oxygen atoms . The average mass of the molecule is 129.091 Da and the monoisotopic mass is 129.019333 Da .Physical And Chemical Properties Analysis
Ethyl 2,5-dioxopentanoate has a molecular formula of C7H10O4 . It is a colorless liquid that is soluble in alcohol and ether but insoluble in water . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Chemical Transformations and Synthesis
- Ethyl 2,4-dioxopentanoate undergoes methylation with diazomethane to yield two enol ethers, showing configurational isomerization under specific conditions (Haider & Wyler, 1983).
- UV-light irradiation of ethyl 2,4-dioxopentanoate leads to the formation of cyclodimers, demonstrating its potential in synthetic photochemistry (Mori et al., 1989).
- The compound participates in the synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid and its derivatives, indicating its utility in creating novel organic molecules (Usachev, Bizenkov, & Sosnovskikh, 2007).
- It also aids in the synthesis of nitrogen-containing heterocycles, highlighting its versatility in organic synthesis (Kutkovaya, Vyaznikova, & Zalesov, 2003).
Variations in Synthetic Reactions
- Ethyl 2,5-dioxopentanoate is involved in the synthesis of 3,5-dioxopentanoates and 3-amino-5-oxopent-3-enoates, showcasing its role in modified Blaise reactions (Rao & Muthanna, 2016).
- Its derivatives are used in the photoaddition reaction with various compounds, indicating its potential in photoreactive studies (Hatsui, Nojima, & Takeshita, 1990).
Biological and Environmental Applications
- Certain derivatives of ethyl 2,5-dioxopentanoate have been studied for their potential in the synthesis of pharmaceutical intermediates, such as atorvastatin, which is used to lower cholesterol levels (Zhou et al., 2011).
- Its role in the hydrogenation process for statin precursor synthesis further emphasizes its relevance in medicinal chemistry (Korostylev et al., 2008).
properties
IUPAC Name |
ethyl 2,5-dioxopentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(10)6(9)4-3-5-8/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWGLUVBKUYPRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627079 | |
Record name | Ethyl 2,5-dioxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,5-dioxopentanoate | |
CAS RN |
251942-38-8 | |
Record name | Ethyl 2,5-dioxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00627079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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